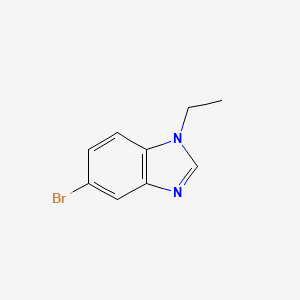

5-Bromo-1-ethylbenzoimidazole

Overview

Description

5-Bromo-1-ethylbenzoimidazole is a heterocyclic organic compound with the molecular formula C9H9BrN2 . It has a molecular weight of 225.1 and is used for experimental and research purposes .

Molecular Structure Analysis

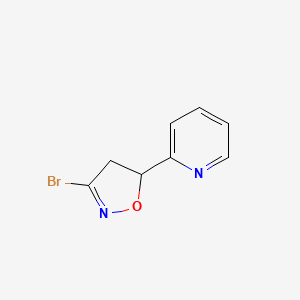

The InChI code for 5-Bromo-1-ethylbenzoimidazole is1S/C9H9BrN2.ClH/c1-2-12-6-11-8-5-7 (10)3-4-9 (8)12;/h3-6H,2H2,1H3;1H . The compound has a bromine atom at the 5th position and an ethyl group at the 1st position of the benzimidazole ring . Physical And Chemical Properties Analysis

5-Bromo-1-ethylbenzoimidazole has a molecular weight of 225.1 . It has one hydrogen bond acceptor and no hydrogen bond donors . The exact mass is 223.99500 .Scientific Research Applications

Synthesis and Antimicrobial Activity

- Antimicrobial and Antifungal Agents : Novel 5-(nitro/bromo)-styryl-2-benzimidazoles demonstrated significant antimicrobial and antifungal activities, suggesting their potential as lead molecules for developing new therapeutic agents against a range of microorganisms, including Mycobacterium tuberculosis and Candida albicans (Shingalapur, Hosamani, & Keri, 2009).

- Herbicide Resistance : Transgenic plants expressing a bacterial gene for the detoxification of bromoxynil, a herbicide, showed resistance to high levels of bromoxynil. This demonstrates an innovative approach to managing herbicide resistance in crops (Stalker, McBride, & Malyj, 1988).

Antifungal and Antitumor Activity

- Antifungal Activities : Benzimidazole derivatives, including those with bromo substituents, showed potential antifungal activities, particularly against Candida species. This highlights their usefulness in developing new fungicides (Ahmadi & Nahri-Niknafs, 2011).

- Antitumor Properties : Certain benzimidazole derivatives have been synthesized and evaluated for their antitumor activities, indicating their potential as clinical drugs for microbial infections and tumor inhibition. This includes the exploration of benzimidazole-5-(aryldiazenyl)thiazole derivatives for their effectiveness against human liver cancer cell lines (Khalifa et al., 2018).

Mechanism of Action and Drug Development

- Mechanism of Action : The mechanism of action of ribopyranoside benzimidazole derivatives against human cytomegalovirus (HCMV) has been studied, revealing their role as DNA maturation inhibitors. This points to their potential development as novel anti-HCMV agents with unique mechanisms of action (Underwood et al., 2004).

Synthesis and Biological Evaluation

- Synthesis and Evaluation : The synthesis and biological evaluation of various benzimidazole derivatives have underscored their significant antimicrobial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains. This research supports their consideration as broad-spectrum antimicrobial agents (Alasmary et al., 2015).

Safety and Hazards

Future Directions

Mechanism of Action

are a class of heterocyclic aromatic organic compounds. This class of compounds has a wide range of uses and properties, depending on the functional groups attached to the benzimidazole core. They are part of several types of bioactive compounds, ranging from fungicides and antiparasitics to more complex molecules like vitamin B12 .

properties

IUPAC Name |

5-bromo-1-ethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOFTARVSUNVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653790 | |

| Record name | 5-Bromo-1-ethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23073-51-0 | |

| Record name | 5-Bromo-1-ethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

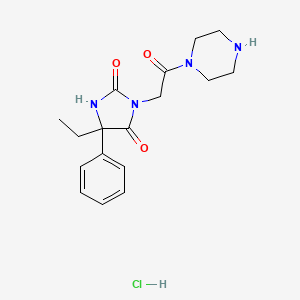

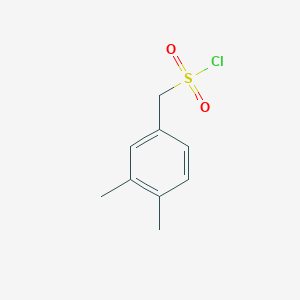

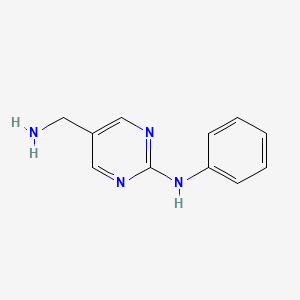

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B1518704.png)

![3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile](/img/structure/B1518711.png)

![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B1518713.png)

![3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole](/img/structure/B1518722.png)